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Compound of Interest

Compound Name: 4-Methoxy-2(1H)-pyridinone

Cat. No.: B372789

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Methoxy-2(1H)-pyridinone. The information presented herein is essential for the
unequivocal identification, characterization, and quality control of this molecule in research and
development settings. This document details available mass spectrometry data and provides
expected values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based
on the analysis of analogous structures. Furthermore, detailed experimental protocols for
acquiring such spectroscopic data are provided.

Core Spectroscopic Data

The spectroscopic data for 4-Methoxy-2(1H)-pyridinone is summarized in the following tables.
It is important to note that while mass spectrometry data is experimentally confirmed, the NMR
and IR data are predicted based on established principles of spectroscopy and data from
structurally related compounds, due to the limited availability of published experimental spectra
for this specific molecule.

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of 4-Methoxy-2(1H)-pyridinone. The
experimentally determined mass-to-charge ratio from Liquid Chromatography-Mass
Spectrometry (LC-MS) with Electrospray lonization (ESI) is consistent with the protonated
molecule.
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Parameter Value
Molecular Formula CeH7NO2
Molecular Weight 125.13 g/mol
lonization Mode ESI Positive
Observed m/z 126.0 [M+H]*[1]

Predicted *H NMR Data (500 MHz, CDCIs)

The predicted *H NMR spectrum of 4-Methoxy-2(1H)-pyridinone in deuterochloroform would
exhibit distinct signals corresponding to the methoxy group proton and the three protons on the
pyridinone ring. Chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~72-74 d 1H H-6
~6.1-6.3 dd 1H H-5
~59-6.1 d 1H H-3
~ 3.8 S 3H -OCHs

d: doublet, dd: doublet of doublets, s: singlet

Predicted **C NMR Data (125 MHz, CDCI:s)

The predicted 3C NMR spectrum would show six distinct carbon signals. The chemical shifts
are influenced by the electron-withdrawing and -donating effects of the substituents on the
pyridinone ring.
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Chemical Shift (6, ppm) Assignment
~ 165 C-2 (C=0)

~ 160 C-4 (-O-CHs)
~ 140 C-6

~ 105 C-5

~95 C-3

~56 -OCHs

Predicted IR Data (KBr Pellet)

The infrared spectrum of 4-Methoxy-2(1H)-pyridinone is expected to show characteristic
absorption bands corresponding to its functional groups.

Wavenumber (cm~—?) Intensity Assignment

~ 3100 - 3000 Medium C-H stretch (aromatic)

~ 2950 - 2850 Medium C-H stretch (aliphatic, -OCHs)
~ 1650 - 1630 Strong C=0 stretch (amide I)

~ 1600 - 1580 Medium C=C stretch (ring)

~ 1250 - 1200 Strong C-O-C stretch (asymmetric)

~ 1050 - 1000 Medium C-O-C stretch (symmetric)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above. These protocols are generalized for pyridinone-class compounds and can be adapted
for 4-Methoxy-2(1H)-pyridinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds). Add a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance
500 MHz instrument.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o Process the Free Induction Decay (FID) with an exponential window function and Fourier
transform to obtain the spectrum.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds,
and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise
ratio.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

o Transfer the homogenous mixture to a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Spectral Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder.

o Acquire the sample spectrum over a range of 4000 to 400 cm~1.

Mass Spectrometry (LC-MS)

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 pg/mL) in a
suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a Liquid Chromatography system coupled to a Mass Spectrometer
with an Electrospray lonization (ESI) source.

Chromatographic Separation (Optional but Recommended):

o Inject the sample onto a suitable HPLC column (e.g., C18) to separate it from any
impurities.

o Use a gradient elution with solvents like water and acetonitrile, often with a small amount
of formic acid to aid ionization.

Mass Spectrometric Analysis:
o Introduce the eluent from the LC into the ESI source.

o Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in positive
ion mode to detect the [M+H]* ion.

o Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas
temperature and flow to achieve optimal signal intensity.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Methoxy-2(1H)-pyridinone.
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b372789?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

